Diatretyne 2

CAS No.: 463-15-0

Cat. No.: VC19759259

Molecular Formula: C8H3NO2

Molecular Weight: 145.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 463-15-0 |

|---|---|

| Molecular Formula | C8H3NO2 |

| Molecular Weight | 145.11 g/mol |

| IUPAC Name | (E)-7-cyanohept-2-en-4,6-diynoic acid |

| Standard InChI | InChI=1S/C8H3NO2/c9-7-5-3-1-2-4-6-8(10)11/h4,6H,(H,10,11)/b6-4+ |

| Standard InChI Key | DMGKNZBGIHCAMP-GQCTYLIASA-N |

| Isomeric SMILES | C(=C/C(=O)O)\C#CC#CC#N |

| Canonical SMILES | C(=CC(=O)O)C#CC#CC#N |

| Melting Point | 179 - 180 °C |

Introduction

Chemical Identity and Structural Characterization

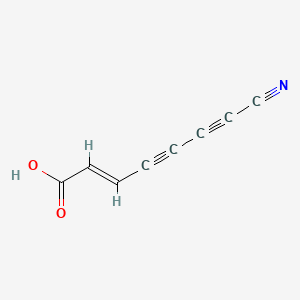

Diatretyne 2, systematically named (E)-7-cyanohept-2-en-4,6-diynoic acid, is a nitrile-containing polyacetylene characterized by a linear carbon chain with alternating double and triple bonds. Its structure was first elucidated through X-ray crystallography and spectroscopic methods in the 1950s . The compound’s canonical SMILES notation (\text{C(=CC(=O)O)C#CC#CC#N}) highlights the trans-configuration of the double bond at position 2, the carboxylic acid group at position 1, and the terminal cyano group at position 7 .

Molecular Geometry and Electronic Properties

The molecule’s planar geometry arises from the conjugation of its π-electrons across the ene-diyne system, which stabilizes the structure through resonance. Density functional theory (DFT) calculations suggest that the electron-withdrawing cyano and carboxylic acid groups induce partial positive charges on the central carbon atoms, enhancing electrophilic reactivity . This electronic configuration facilitates interactions with microbial cellular components, a key factor in its antibiotic activity.

Crystallographic Data

Diatretyne 2 crystallizes in the monoclinic space group , with unit cell parameters , , , and . The crystalline lattice is stabilized by hydrogen bonds between carboxylic acid groups and van der Waals interactions between hydrophobic regions of adjacent molecules.

Biosynthesis in Clitocybe diatreta

The biosynthesis of Diatretyne 2 in Clitocybe diatreta follows a pathway common to fungal polyacetylenes, involving oxidative modifications of fatty acid precursors. Isotopic labeling studies using -acetate have demonstrated that the carbon backbone originates from palmitic acid (), which undergoes successive dehydrogenation and chain-shortening reactions .

Key Enzymatic Steps

-

Desaturation: A Δ12-desaturase introduces a double bond into palmitic acid, yielding hexadeca-12-enoic acid.

-

Oxidative Chain Shortening: A cytochrome P450 enzyme catalyzes the cleavage of four carbons from the carboxyl terminus, producing dodeca-8-en-4,6-diynoic acid.

-

Nitrilation: A novel nitrile synthase replaces the terminal methyl group with a cyano moiety, forming Diatretyne 2 .

Regulatory Mechanisms

Biosynthesis is upregulated under nutrient-limiting conditions, particularly phosphorus deprivation, which triggers the expression of polyketide synthase (PKS) genes . This regulatory response suggests an ecological role for Diatretyne 2 in competitive microbial interactions.

Physicochemical Properties

Diatretyne 2’s physicochemical profile is critical for its handling and application in research settings:

The compound’s light sensitivity necessitates storage in amber vials under inert gas, as exposure to ambient light induces polymerization within two hours, evidenced by a color shift to black .

Antimicrobial Activity and Mechanism of Action

Diatretyne 2 exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), mycobacteria (Mycobacterium tuberculosis), and pathogenic fungi (Candida albicans) . Minimum inhibitory concentrations (MICs) range from 12.5 μg/mL for S. aureus to 50 μg/mL for C. albicans .

Membrane Disruption

Electron microscopy studies reveal that Diatretyne 2 integrates into microbial cell membranes, disrupting lipid bilayer integrity. This action is attributed to hydrophobic interactions between the polyacetylene chain and membrane fatty acids, leading to ion leakage and osmotic lysis .

Metabolic Inhibition

In M. tuberculosis, Diatretyne 2 inhibits mycolic acid biosynthesis by binding to the enoyl-ACP reductase InhA (), a key enzyme in the fatty acid elongation cycle . This dual mechanism—membrane disruption and enzyme inhibition—explains its potency against drug-resistant strains.

Comparative Analysis with Related Polyacetylenes

Diatretyne 2’s activity profile distinguishes it from structurally similar compounds:

| Compound | MIC S. aureus (μg/mL) | Solubility (mg/mL) | Target Pathogen |

|---|---|---|---|

| Diatretyne 1 | 25.0 | 0.8 (DMSO) | Gram-positive bacteria |

| Diatretyne 3 | 18.7 | 1.2 (DMSO) | Mycobacteria |

| Nudic Acid B | 50.0 | 0.5 (Methanol) | Fungi |

The enhanced solubility of Diatretyne 3, conferred by its hydroxyl group, improves bioavailability but reduces membrane permeability compared to Diatretyne 2 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume